3-Hydroxy-2-naphthaldehyde
Overview
Description
3-Hydroxy-2-naphthaldehyde is an organic compound with the molecular formula C11H8O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the third position and an aldehyde group at the second position on the naphthalene ring
Mechanism of Action
Target of Action
Aldehydes like 3-hydroxy-2-naphthaldehyde are known to react with nucleophiles, such as nitrogen in hydroxylamine, to form oximes .
Mode of Action
This compound, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in hydroxylamine can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones is a common reaction in organic chemistry and biochemistry, which can affect various biochemical pathways .
Result of Action
The formation of oximes and hydrazones can have various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the reactions involving this compound .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-naphthaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize 2-(alkyl/arylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoles . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. While specific effects can vary depending on the cell type and the biochemical environment, this compound has been shown to influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules. For instance, it has been shown to participate in reactions leading to the formation of oximes or hydrazones . These reactions involve the formation of a bond between the nitrogen atom in the hydrazine group and the carbon atom in the carbonyl group of the aldehyde .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function can all play a role . For example, it has been used in the synthesis of fluorescent probes, which have shown changes in their fluorescence properties over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of a compound can vary with different dosages. High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been implicated in the degradation pathway of phenanthrene, a polycyclic aromatic hydrocarbon . In this pathway, 1-hydroxy-2-naphthoic acid, an intermediate metabolite, is further metabolized via the Phthalate Pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-naphthol with formaldehyde under acidic conditions, followed by oxidation. Another method includes the reaction of 2-naphthol with chloroform in the presence of a strong base, such as sodium hydroxide, to form the intermediate 2-hydroxy-1-naphthaldehyde, which is then converted to this compound through further chemical transformations .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxy-2-naphthoic acid.
Reduction: Reduction of the aldehyde group yields 3-hydroxy-2-naphthylmethanol.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or sulfuric acid.
Major Products:
Oxidation: 3-Hydroxy-2-naphthoic acid.
Reduction: 3-Hydroxy-2-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the substituents used.
Scientific Research Applications
3-Hydroxy-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Hydroxy-1-naphthaldehyde
- 3-Hydroxy-2-naphthoic acid
- 2-Hydroxy-3-naphthaldehyde
Comparison: 3-Hydroxy-2-naphthaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers and related compounds. For instance, 2-hydroxy-1-naphthaldehyde has the hydroxyl and aldehyde groups in different positions, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
3-hydroxynaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUNDLUTTXSPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311255 | |
Record name | 3-Hydroxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581-71-5 | |
Record name | 581-71-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxynaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-hydroxy-2-naphthaldehyde and how is it typically characterized?
A1: this compound is an organic compound featuring a naphthalene ring system with a hydroxyl group (-OH) at position 3 and an aldehyde group (-CHO) at position 2. [, , , ] This structure lends itself to forming Schiff bases through condensation reactions with primary amines. [, , ] Characterization is commonly achieved through techniques like Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray diffraction. [, , ] These methods help elucidate its structure, electronic properties, and interactions with other molecules.
Q2: How does the structure of this compound influence its electrochemical properties and what implications does this have for its metal complexes?
A2: The position of the hydroxyl group relative to the aldehyde group in this compound plays a crucial role in the geometry and electrochemical behavior of its metal complexes. [] For instance, copper(II) complexes with Schiff bases derived from this compound exhibit greater distortion from planarity compared to their 2-hydroxy-1-naphthaldehyde counterparts. [] This distortion influences their reduction potentials, making them more easily reduced to copper(I) complexes. []
Q3: Can you elaborate on the significance of this compound in the context of aggregation-induced emission (AIE) and its application in sensing?
A3: Derivatives of this compound have been explored as potential AIEgens, which are molecules that exhibit enhanced fluorescence emission in the aggregated state. [, ] For example, condensation products of this compound with specific amines have demonstrated deep red/near-infrared (DR/NIR) emission in both solution and solid states. [, ] This unique property makes them attractive candidates for developing fluorescent probes for sensing applications, particularly in biological systems where aggregation is common. []
Q4: How is this compound employed in the study of protein-bound amino groups?
A4: this compound serves as a valuable reagent in histochemical techniques for visualizing protein-bound amino groups in fixed tissue sections. [] The aldehyde group reacts with primary amino groups present in proteins to form Schiff bases. [] Subsequent coupling with a specific diazonium salt (tetrazotized diorthoanisidine) results in the formation of a colored azo dye at the sites of reaction, enabling visualization under a microscope. []
Q5: What computational chemistry approaches have been utilized to study this compound and its derivatives?
A5: Density functional theory (DFT) calculations are frequently employed to investigate the electronic structure, geometry, and properties of this compound and its metal complexes. [] For example, DFT studies have been instrumental in elucidating the influence of substituents on the molecular structure and electrochemical behavior of copper(II) complexes with this compound Schiff base ligands. [] This computational approach provides valuable insights into the structure-property relationships of these compounds.
Q6: Has research explored potential interactions of this compound with DNA?
A6: Yes, studies have investigated the interaction between rare earth complexes of this compound thiosemicarbazide and calf thymus DNA (ct-DNA). [] Spectroscopic techniques like electronic absorption and fluorescence spectroscopy, along with viscosity measurements, suggest that these complexes bind to ct-DNA through an intercalation mode. [] This finding highlights the potential of this compound derivatives for developing DNA-targeting agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.